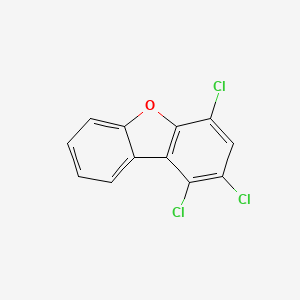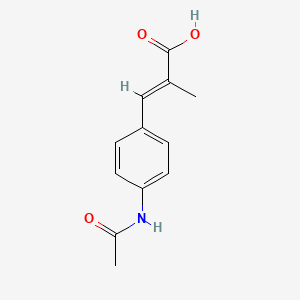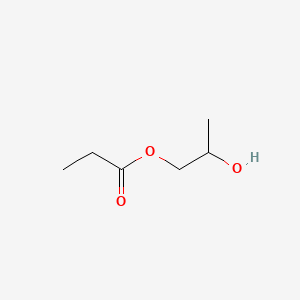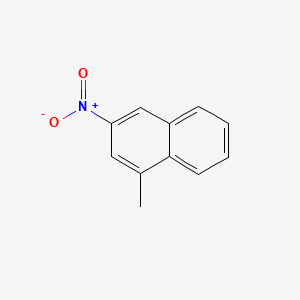
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the furan and benzopyran rings, followed by the introduction of the diethylamino and hydroxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the furan or benzopyran rings, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing various signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-[3-(diethylamino)-2-hydroxypropoxy]-9-methoxy-7-phenyl-
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
101468-21-7 |
|---|---|
Formule moléculaire |
C19H24ClNO5 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
diethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-4-20(5-2)10-12(21)9-14-18-13(8-11(3)25-18)17(23)16-15(22)6-7-24-19(14)16;/h6-8,12,21,23H,4-5,9-10H2,1-3H3;1H |
Clé InChI |
WSQOXRMKAJFPQY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(CC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)









